molecular formula C27H34N2O6 B613580 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid CAS No. 1202003-49-3

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid

Cat. No. B613580
M. Wt: 482,57 g/mole
InChI Key:
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid, is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482,57 g/mole. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid involves the protection of the amine and carboxylic acid functional groups, followed by coupling of the protected amino acid with the fluorenylmethoxycarbonyl (Fmoc) protected amine. The Fmoc group is then removed, and the tert-butoxycarbonyl (Boc) group is added to the amine. The final step involves deprotection of the amine and carboxylic acid groups to yield the target compound.

Starting Materials
L-alanine, 9H-Fluorene-9-methanol, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), tert-butyl 6-aminocaproate, trifluoroacetic acid (TFA), diisopropylethylamine (DIPEA), dichloromethane (DCM), methanol, ethyl acetate, sodium bicarbonate (NaHCO3), sodium chloride (NaCl), water (H2O)

Reaction
Protection of L-alanine carboxylic acid group with DCC and NHS in DCM/methanol, Protection of L-alanine amine group with Boc anhydride in DCM/DIPEA, Coupling of Fmoc-protected amine with protected L-alanine in DCM/DIPEA, Removal of Fmoc group with 20% piperidine in DMF, Addition of Boc group to amine with Boc anhydride in DCM/DIPEA, Deprotection of carboxylic acid group with TFA in DCM, Deprotection of amine group with TFA in DCM, Purification of product with ethyl acetate/water, Crystallization of product with ethyl acetate/hexanes

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-26(2,3)35-24(32)28-16-10-9-15-27(4,23(30)31)29-25(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22H,9-10,15-17H2,1-4H3,(H,28,32)(H,29,33)(H,30,31)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQXEVZHWDILHG-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid

CAS RN

1202003-49-3
Record name (S)-N-alpha-Fmoc-N-epsilon-boc-alpha-methyllysine
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